molecular formula C20H13NO4S B13127479 1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione CAS No. 2478-73-1

1-Amino-4,5-dihydroxy-8-(phenylsulfanyl)anthracene-9,10-dione

Cat. No.: B13127479
CAS No.: 2478-73-1
M. Wt: 363.4 g/mol
InChI Key: ZYKCBFNZBVBFGD-UHFFFAOYSA-N
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Description

1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone with amino, hydroxy, and phenylthio substituents. It is known for its vibrant color and is used in various applications, including dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione typically involves the reaction of anthraquinone derivatives with appropriate reagents. One common method involves the reaction of 1,4,5,8-tetrahydroxyanthraquinone with aniline and sulfur reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The final product is typically purified through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form leuco derivatives.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, leuco derivatives, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.

    Industry: Used in the production of high-performance pigments and dyes for textiles and other materials.

Mechanism of Action

The mechanism of action of 1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. The compound also interacts with various enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diamino-4,8-dihydroxyanthraquinone: Similar structure but lacks the phenylthio group.

    Mitoxantrone impurity A: Contains similar anthraquinone backbone with different substituents.

    1-Amino-4,5-dihydroxy-8-(phenylamino)anthraquinone: Similar structure with phenylamino instead of phenylthio group.

Uniqueness

1-Amino-4,5-dihydroxy-8-(phenylthio)anthracene-9,10-dione is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. This group enhances its ability to interact with biological molecules and contributes to its potential therapeutic applications.

Properties

CAS No.

2478-73-1

Molecular Formula

C20H13NO4S

Molecular Weight

363.4 g/mol

IUPAC Name

1-amino-4,5-dihydroxy-8-phenylsulfanylanthracene-9,10-dione

InChI

InChI=1S/C20H13NO4S/c21-11-6-7-12(22)16-15(11)19(24)18-14(26-10-4-2-1-3-5-10)9-8-13(23)17(18)20(16)25/h1-9,22-23H,21H2

InChI Key

ZYKCBFNZBVBFGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)N)O

Origin of Product

United States

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